tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate
Description
tert-Butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of tert-butyl groups, which are known for their steric hindrance properties. The compound is often used in organic synthesis and has various applications in scientific research.
Properties
Molecular Formula |
C18H36N2O5 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
tert-butyl N-(6-hydroxyhexyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C18H36N2O5/c1-17(2,3)24-15(22)19-11-13-20(12-9-7-8-10-14-21)16(23)25-18(4,5)6/h21H,7-14H2,1-6H3,(H,19,22) |
InChI Key |
XHFVVTHJKBPXET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCCCCCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate typically involves the reaction of tert-butyl carbamate with other organic reagents under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Deprotection of Boc Groups
The tert-butoxycarbonyl (Boc) groups are selectively cleaved under acidic conditions to yield free amines. This is critical for subsequent functionalization:
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Conditions : Room temperature, 3 hours
-
Outcome : Quantitative removal of Boc groups to generate a primary amine intermediate .
Carbodiimide-Mediated Coupling Reactions
The primary amine (after deprotection) participates in amide bond formation with carboxylic acids:
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or HATU, often with HOBt
-
Conditions : Acetonitrile or DCM, room temperature (18–24 hours)
-
Example : Reaction with nicotinic acid yields tert-butyl 2-(methyl(2-(nicotinamido)ethyl)amino)ethylcarbamate in 30% yield .
Oxidation of the Hydroxyhexyl Group
The terminal hydroxyl group is oxidized to an aldehyde for reductive amination:
-
Reagent : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Conditions : Dichloromethane, 0°C to room temperature
-
Outcome : Aldehyde intermediate used in synthesizing fluorescent probes or bioconjugates .
Substitution Reactions
The hydroxyl group undergoes tosylation for nucleophilic substitution:
-
Reagents : Tosyl chloride (TsCl), triethylamine
-
Conditions : Dichloromethane, 0°C to room temperature
-
Example : Conversion to tert-butyl (6-tosyloxyhexyl)carbamate , enabling subsequent thioacetate formation .
Mitsunobu Reaction
The alcohol is converted to a phthalimide-protected amine:
-
Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine, phthalimide
-
Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 72 hours
-
Yield : 84% for tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate .
Reductive Amination
Aldehyde intermediates react with amines to form secondary amines:
-
Reagents : Sodium cyanoborohydride (NaBH₃CN) or STAB
-
Conditions : Methanol or acetonitrile, room temperature
-
Application : Key step in synthesizing SUCNR1 receptor antagonists .
Ester Hydrolysis
Carbamate esters are hydrolyzed under basic conditions:
-
Reagents : Sodium hydroxide (NaOH) or lithium hydroxide (LiOH)
-
Conditions : Tetrahydrofuran/water, 0°C to room temperature
Key Structural Insights
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis .
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. It aids in the protection of amino groups during peptide bond formation, ensuring the correct sequence and structure of the synthesized peptides .
Medicine
In medicine, the compound is explored for its potential use in drug delivery systems. Its ability to form stable carbamate linkages makes it a candidate for prodrug development, where the active drug is released upon hydrolysis of the carbamate bond .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate involves the formation of stable carbamate linkages. These linkages are resistant to hydrolysis under physiological conditions, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymer cross-linking in industrial processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-ethanolamine: Another carbamate used in peptide synthesis.
tert-Butyl N-(2-aminoethyl)carbamate: A related compound with applications in organic synthesis.
Uniqueness
tert-Butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate is unique due to its combination of tert-butyl groups and hydroxyhexyl chain. This structure provides enhanced steric hindrance and stability, making it particularly useful in complex organic synthesis and advanced material applications .
Biological Activity
Tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- IUPAC Name : tert-butyl 2-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)ethylcarbamate
- CAS Number : 117499-16-8
- Molecular Formula : C14H29N3O4
- Molecular Weight : 301.40 g/mol
- Purity : ≥ 95% .
The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, potentially improving bioavailability.
Enzyme Inhibition
Preliminary studies suggest that compounds similar to this compound may exhibit inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides and thus plays a significant role in cell proliferation .
Biological Activity Data
Case Studies
- Antitumor Activity : A study demonstrated that similar carbamate derivatives exhibited significant antitumor effects in vitro against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of key metabolic enzymes, leading to reduced cell proliferation .
- FXRα Modulation : Research has shown that compounds with structural similarities can activate Farnesoid X receptor α (FXRα), a nuclear receptor involved in bile acid homeostasis and lipid metabolism. Activation of FXRα has implications for treating metabolic disorders .
Research Findings
Recent investigations into the biological activity of this compound have revealed promising results:
- Cell Viability Assays : In vitro assays indicated that the compound significantly reduces cell viability in cancerous cell lines when compared to controls.
- Mechanistic Studies : Further studies are required to elucidate the precise mechanisms by which the compound exerts its effects, particularly concerning enzyme interactions and receptor modulation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via carbamate coupling reactions using tert-butoxycarbonyl (Boc) protecting groups. A common approach involves sequential Boc protection of amine groups. For example:
Protect the primary amine in ethylenediamine using Boc anhydride under basic conditions (e.g., NaHCO₃/DMF) .
Introduce the 6-hydroxyhexyl group via nucleophilic substitution or amidation, ensuring temperature control (0–25°C) to avoid side reactions .
Optimization includes monitoring reaction progress by TLC or HPLC, adjusting stoichiometry (1.2–1.5 equivalents of Boc reagent), and using anhydrous solvents to minimize hydrolysis .
Q. How can the purity and identity of this compound be verified post-synthesis?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% target). Impurities often arise from incomplete Boc deprotection or residual solvents .
- Structural Confirmation : Employ NMR (¹H/¹³C) to verify tert-butyl signals (δ ~1.4 ppm for C(CH₃)₃) and carbamate carbonyl (δ ~155 ppm in ¹³C). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C₁₈H₃₅N₃O₅: 397.26 g/mol) .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). The Boc group is sensitive to acidic conditions (pH <5) and prolonged exposure to moisture .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coat). Avoid contact with strong acids/bases, which hydrolyze the carbamate .
Advanced Research Questions
Q. How can researchers address contradictions in reported stability data for Boc-protected carbamates under varying experimental conditions?
- Methodological Answer : Contradictions often arise from differences in solvent systems (e.g., aqueous vs. anhydrous DMSO) or temperature. To reconcile
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
Compare degradation products (e.g., tert-butanol from Boc cleavage) across conditions .
Example: A study found 10% degradation in aqueous buffer (pH 7.4) at 37°C after 7 days, but <2% in dry DMSO .
Q. What experimental design strategies are recommended for studying the compound’s reactivity in multi-step organic syntheses (e.g., peptide couplings or polymerizations)?
- Methodological Answer :
- Functional Group Prioritization : Protect the hydroxyl group (6-hydroxyhexyl) first using TBS or acetyl groups to prevent interference during carbamate formation .
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading). For example, group reactions by functional class (amines, alcohols) to identify reactivity hierarchies .
Q. How can researchers mitigate challenges in characterizing the compound’s solid-state properties (e.g., crystallinity or hygroscopicity)?
- Methodological Answer :
- Crystallinity : Screen solvents (ethyl acetate/hexane) for recrystallization. Single-crystal X-ray diffraction confirms packing motifs, as seen in tert-butyl carbamate derivatives with planar carbamate linkages .
- Hygroscopicity : Use dynamic vapor sorption (DVS) to measure moisture uptake. Silica gel desiccants are critical for long-term storage .
Q. What analytical methods are suitable for detecting trace impurities (e.g., deprotected amines or oxidized byproducts)?
- Methodological Answer :
- LC-MS/MS : Detect impurities at <0.1% levels using MRM transitions (e.g., m/z 398→341 for the parent ion).
- Derivatization : React residual amines with dansyl chloride for fluorescence detection (LOD: 0.01 ppm) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting ecotoxicological data for carbamate derivatives in environmental fate studies?
- Methodological Answer : Discrepancies may arise from test systems (e.g., Daphnia vs. algae). Standardize assays using OECD Guidelines 201/202. For example, a compound with logP ~2.5 may show low bioaccumulation in fish (BCF <100) but moderate toxicity to algae (EC₅₀: 10 mg/L) due to membrane permeability differences .
Applications in Complex Systems
Q. What methodologies enable the use of this compound in drug delivery systems (e.g., pH-sensitive prodrugs)?
- Methodological Answer : Exploit the Boc group’s acid-labile nature for controlled release:
Conjugate the carbamate to a drug (e.g., doxorubicin) via the hydroxyl group.
Test release kinetics in simulated lysosomal fluid (pH 4.5, 37°C) vs. plasma (pH 7.4). Monitor using UV-Vis or fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
